molecular formula C14H16N2OS B5367050 1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one

1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one

Cat. No. B5367050
M. Wt: 260.36 g/mol
InChI Key: HLZWGJYXRXTJKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones involves efficient methods, including base catalytic reactions and the aza-Wittig reaction, showcasing a green approach through a catalytic four-component reaction for the pharmacologically important class of compounds (Liu, Zhong, & Ding, 2008); (Shi et al., 2018).

Molecular Structure Analysis

Structural characterization and crystal structure analysis of heterocyclic compounds related to the given chemical name provide insights into the influence of structural modifications on molecular geometry and conformation. Techniques such as FT-IR, 1H NMR, 13C NMR, and MS have been employed, alongside crystal structure determination to understand the 3D supramolecular architectures formed via self-assembly through various interactions (Chen & Liu, 2019).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves intramolecular cyclization processes and reactions with nucleophilic reagents, demonstrating the compounds' versatility in undergoing various chemical transformations to yield structurally diverse heterocyclic compounds (Daich, Morel, & Decroix, 1994).

properties

IUPAC Name

17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14-12-9-5-4-6-10(9)18-13(12)15-11-7-2-1-3-8-16(11)14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWGJYXRXTJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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